molecular formula C23H18ClN3O4 B4805876 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4805876
M. Wt: 435.9 g/mol
InChI Key: WDOKFNXCXZGFOQ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinazolinone core, along with the chlorophenyl and methoxyphenyl groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the quinazolinone intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via an amide bond formation reaction between the quinazolinone derivative and 4-methoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroxylated quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation. By inhibiting key enzymes, it can reduce the production of pro-inflammatory cytokines and induce cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(4-bromophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, while the methoxyphenyl group contributes to its solubility and bioavailability.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-31-18-12-8-16(9-13-18)25-21(28)14-26-20-5-3-2-4-19(20)22(29)27(23(26)30)17-10-6-15(24)7-11-17/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOKFNXCXZGFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
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2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

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